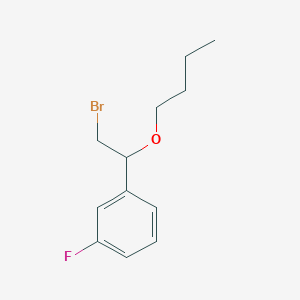

1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrFO |

|---|---|

Molecular Weight |

275.16 g/mol |

IUPAC Name |

1-(2-bromo-1-butoxyethyl)-3-fluorobenzene |

InChI |

InChI=1S/C12H16BrFO/c1-2-3-7-15-12(9-13)10-5-4-6-11(14)8-10/h4-6,8,12H,2-3,7,9H2,1H3 |

InChI Key |

FUYTVEQVQUATFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(CBr)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromo 1 Butoxyethyl 3 Fluorobenzene and Its Precursors

Retrosynthetic Analysis of 1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible starting materials. The primary disconnections involve the ether linkage, the carbon-carbon bond connecting the side chain to the aromatic ring, and the carbon-bromine bond.

Disconnection of the C-O Ether Bond:

The most straightforward disconnection is at the butoxy group, suggesting an etherification reaction as the final step. This leads back to 1-(2-bromo-1-hydroxyethyl)-3-fluorobenzene and a suitable butylating agent, such as butyl bromide or butanol.

Disconnection of the C-C Bond:

Alternatively, the bond between the aromatic ring and the ethyl side chain can be broken. This suggests a Grignard-type reaction between a 3-fluorophenyl Grignard reagent and 2-bromo-1-butoxyacetaldehyde. Another possibility is the reaction of 3-fluorobenzaldehyde (B1666160) with a bromo-butoxy-stabilized ylide in a Wittig-type reaction, followed by reduction.

Disconnection of the C-Br Bond:

Finally, the carbon-bromine bond can be disconnected, pointing to a precursor alcohol, 1-butoxy-2-(3-fluorophenyl)ethanol, which could be subjected to a bromination reaction. This alcohol could be synthesized from the corresponding ketone, 1-butoxy-2-(3-fluorophenyl)ethanone.

These disconnections provide a roadmap for the forward synthesis, allowing for the exploration of various routes to the target molecule.

Targeted Synthesis Routes to this compound

Based on the retrosynthetic analysis, several targeted synthesis routes can be devised. These routes can be broadly categorized by the key bond-forming or functional group transformation strategies employed.

Strategies Involving Halogenation of Aliphatic Chains for this compound Synthesis

One effective strategy involves the late-stage introduction of the bromine atom onto the aliphatic side chain. This approach typically starts with the construction of the core carbon skeleton containing the butoxy and fluorophenyl groups.

A plausible sequence begins with the synthesis of 1-(3-fluorophenyl)ethanone, which can be prepared via Friedel-Crafts acylation of fluorobenzene (B45895). This ketone can then undergo α-bromination to yield 2-bromo-1-(3-fluorophenyl)ethanone. Subsequent reduction of the carbonyl group would provide the corresponding bromohydrin, 1-(2-bromo-1-hydroxyethyl)-3-fluorobenzene. Finally, etherification of this alcohol with a butylating agent would furnish the target compound.

Alternatively, 1-(3-fluorophenyl)ethanol (B1295094) can be etherified first to form 1-(1-butoxyethyl)-3-fluorobenzene, followed by a radical bromination at the terminal methyl group of the ethyl side chain. However, this method may suffer from a lack of regioselectivity.

| Reaction Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| α-Bromination | 1-(3-fluorophenyl)ethanone | Br2, HBr in acetic acid | 2-Bromo-1-(3-fluorophenyl)ethanone |

| Carbonyl Reduction | 2-Bromo-1-(3-fluorophenyl)ethanone | NaBH4, methanol | 1-(2-bromo-1-hydroxyethyl)-3-fluorobenzene |

| Etherification | 1-(2-bromo-1-hydroxyethyl)-3-fluorobenzene | NaH, Butyl bromide, THF | This compound |

Approaches Utilizing Fluorobenzene Derivatization for this compound Synthesis

This strategy focuses on building the side chain onto a pre-functionalized fluorobenzene ring. A common starting material for this approach is 3-fluorobenzaldehyde.

The synthesis can proceed via a Grignard reaction. 3-Fluorobenzaldehyde can be reacted with a Grignard reagent prepared from 1,2-dibromoethane, which upon workup would yield 1-(2-bromo-1-hydroxyethyl)-3-fluorobenzene. This intermediate can then be etherified as described previously.

Another approach involves the reaction of 3-fluorobenzaldehyde with a suitable nucleophile to introduce the two-carbon side chain, followed by functional group manipulations to install the bromo and butoxy groups. For instance, a Wittig reaction with (bromomethyl)triphenylphosphonium bromide would yield 1-(2-bromoethenyl)-3-fluorobenzene. Subsequent hydroboration-oxidation could provide the corresponding alcohol, which could then be converted to the target molecule.

| Reaction Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| Grignard Reaction | 3-Fluorobenzaldehyde | BrMgCH2CH2Br, THF | 1-(2-bromo-1-hydroxyethyl)-3-fluorobenzene |

| Etherification | 1-(2-bromo-1-hydroxyethyl)-3-fluorobenzene | NaH, Butyl bromide, THF | This compound |

Etherification Reactions for Butoxy Group Installation in this compound

The installation of the butoxy group via etherification is a key step in many of the proposed synthetic routes. The Williamson ether synthesis is a widely used and reliable method for this transformation.

This reaction involves the deprotonation of an alcohol, in this case, 1-(2-bromo-1-hydroxyethyl)-3-fluorobenzene, with a strong base such as sodium hydride to form an alkoxide. This nucleophilic alkoxide then undergoes an SN2 reaction with a butyl halide, typically butyl bromide or butyl iodide, to form the desired ether. The choice of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is crucial for the success of this reaction.

| Reaction Type | Substrate | Reagents | Product | Typical Conditions |

| Williamson Ether Synthesis | 1-(2-bromo-1-hydroxyethyl)-3-fluorobenzene | Sodium hydride, Butyl bromide | This compound | THF, 0 °C to room temperature |

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The structure of this compound contains two chiral centers, meaning it can exist as a mixture of four stereoisomers (two pairs of enantiomers). The stereoselective synthesis of a single enantiomer or diastereomer is often desirable, particularly for applications in medicinal chemistry.

Chiral Auxiliaries and Catalysis in Asymmetric Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound can be accomplished through the use of chiral auxiliaries or asymmetric catalysis. sigmaaldrich.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com For the synthesis of the target molecule, a chiral auxiliary could be attached to a precursor, for example, by forming a chiral ester or acetal (B89532) from 3-fluorobenzaldehyde. The subsequent nucleophilic addition to the carbonyl group would proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the desired stereocenter is set, the auxiliary can be removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In the context of synthesizing this compound, a key step that could be rendered asymmetric is the reduction of the ketone precursor, 2-bromo-1-(3-fluorophenyl)ethanone. The use of a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction), could provide the corresponding alcohol with high enantioselectivity. This chiral alcohol could then be carried forward to the final product.

| Method | Key Precursor | Chiral Reagent/Catalyst | Stereochemical Outcome |

| Chiral Auxiliary | 3-Fluorobenzaldehyde | Evans' oxazolidinone or a similar chiral auxiliary | Diastereoselective addition to the carbonyl group |

| Asymmetric Catalysis | 2-Bromo-1-(3-fluorophenyl)ethanone | Chiral oxazaborolidine catalyst with a borane source | Enantioselective reduction of the ketone |

Resolution Techniques for Enantiomeric Purity of this compound

The structure of this compound contains a chiral center at the carbon atom bonded to the butoxy group and the bromine-bearing ethyl group. Consequently, the compound exists as a pair of enantiomers. The separation of these enantiomers to achieve high enantiomeric purity is a critical aspect of its synthesis, particularly for applications where stereochemistry is important. While specific resolution techniques for this exact compound are not documented, methods employed for the resolution of structurally similar secondary benzylic alcohols are highly relevant.

Kinetic Resolution:

Kinetic resolution is a widely used technique for separating enantiomers. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution: Lipases are frequently employed for the kinetic resolution of secondary alcohols through enantioselective acylation or esterification. nih.gov For instance, a racemic mixture of a secondary alcohol similar to the precursor 1-(3-fluorophenyl)-2-butoxyethanol could be subjected to acylation using an acyl donor like vinyl acetate (B1210297) in the presence of a lipase (B570770) such as Candida antarctica lipase B (CALB), commercially available as Novozyme 435. nih.gov One enantiomer will be acylated at a much faster rate, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess.

Non-Enzymatic Kinetic Resolution: Chiral non-enzymatic catalysts, such as amidine-based catalysts or chiral (dimethylamino)pyridine derivatives, can also mediate the enantioselective acylation of secondary benzylic alcohols. acs.orgnih.gov These methods provide an alternative to enzymatic resolutions and can sometimes offer complementary enantioselectivity.

Chiral Chromatography:

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. For benzylic alcohols, CSPs based on dinitrobenzoylphenylglycine or polysaccharide derivatives have proven effective. scirp.orgscirp.org The precursor alcohol or the final product could be separated into its constituent enantiomers using this method.

The table below summarizes applicable resolution techniques:

| Technique | Method | Chiral Agent/Stationary Phase | Principle |

| Kinetic Resolution | Enzymatic Acylation | Lipases (e.g., Candida antarctica lipase B) | Differential rate of acylation of the two enantiomers. |

| Kinetic Resolution | Non-Enzymatic Acylation | Chiral Amidine-Based Catalysts | Differential rate of acylation of the two enantiomers. |

| Chiral Chromatography | High-Performance Liquid Chromatography (HPLC) | Dinitrobenzoylphenylglycine or Polysaccharide-based CSPs | Differential interaction of the enantiomers with the chiral stationary phase. |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Grignard Reaction (for precursor synthesis):

Should a Grignard reaction be employed for the synthesis of precursors, several factors are critical for high yields. The reaction is notoriously sensitive to moisture and air; therefore, anhydrous solvents (typically diethyl ether or THF) and an inert atmosphere (e.g., nitrogen or argon) are essential. chegg.com The quality and activation of the magnesium metal are also important; freshly crushed or activated magnesium turnings can significantly improve the initiation and progress of the reaction. quora.com Stoichiometry of the Grignard reagent relative to the electrophile can also impact the yield and formation of byproducts. rsc.org

Epoxide Ring-Opening:

The ring-opening of the epoxide with butoxide is a critical step where regioselectivity and yield need to be controlled. The choice of base to generate the butoxide, the solvent, and the reaction temperature can all influence the outcome. Stronger bases and polar aprotic solvents generally favor the Sₙ2 attack at the less substituted carbon. The concentration of the nucleophile and the reaction time are also key parameters to optimize to ensure complete conversion while minimizing side reactions. mdpi.comresearchgate.net

Bromination of the Alcohol:

The conversion of the secondary alcohol to the final bromo-compound using PBr₃ is an Sₙ2 reaction. To optimize this step, the stoichiometry of PBr₃ is important, as all three bromine atoms are reactive. masterorganicchemistry.com The reaction is typically carried out in an aprotic solvent like diethyl ether at low temperatures to control the reactivity and minimize side reactions such as elimination. The reaction time needs to be monitored to ensure complete conversion without degradation of the product. commonorganicchemistry.com

The following table outlines key parameters for optimization in the proposed synthetic pathway:

| Reaction Step | Key Parameters for Optimization | Potential Impact |

| Grignard Reaction | Solvent purity, Magnesium activation, Inert atmosphere, Stoichiometry | Initiation of reaction, Yield, Byproduct formation |

| Epoxide Ring-Opening | Base, Solvent, Temperature, Nucleophile concentration, Reaction time | Regioselectivity, Yield, Rate of reaction |

| Bromination of Alcohol | Stoichiometry of PBr₃, Solvent, Temperature, Reaction time | Yield, Purity, Minimization of side reactions (e.g., elimination) |

Chemical Reactivity and Mechanistic Studies of 1 2 Bromo 1 Butoxyethyl 3 Fluorobenzene

Reactivity of the Bromoethyl Moiety in 1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene

The bromoethyl group is the most reactive site on the molecule under many conditions. The carbon-bromine bond is polarized, making the carbon atom electrophilic and the bromine atom a good leaving group in nucleophilic substitution and elimination reactions.

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions. bloomtechz.com The carbon atom attached to the bromine is a secondary carbon, allowing for the possibility of both pathways.

The SN2 (bimolecular nucleophilic substitution) pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents. This reaction proceeds with an inversion of stereochemistry at the chiral center. bloomtechz.comlibretexts.org For example, reaction with sodium hydroxide (B78521) would yield the corresponding alcohol. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

The SN1 (unimolecular nucleophilic substitution) pathway involves the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles in polar protic solvents. The secondary carbocation that would form is stabilized by the adjacent phenyl ring and potentially by the ether oxygen, making the SN1 route plausible under solvolysis conditions. SN1 reactions typically result in a racemic mixture of products if the starting material is chiral. msu.edunih.gov

| Nucleophile (Nu-) | Reagent Example | Predominant Pathway | Product |

|---|---|---|---|

| Hydroxide (OH⁻) | NaOH | SN2 | 1-(1-Butoxy-2-hydroxyethyl)-3-fluorobenzene |

| Cyanide (CN⁻) | NaCN | SN2 | 3-(3-Fluorophenyl)-3-butoxypropanenitrile |

| Azide (N₃⁻) | NaN₃ | SN2 | 1-(2-Azido-1-butoxyethyl)-3-fluorobenzene |

| Ethanol (EtOH) | Ethanol (solvent) | SN1 | 1-(1-Butoxy-2-ethoxyethyl)-3-fluorobenzene |

When treated with a strong base, this compound can undergo elimination reactions to form an alkene. bloomtechz.com The primary mechanism for this transformation is the E2 (bimolecular elimination) pathway, which is a single-step process where a proton is abstracted by the base simultaneously with the departure of the bromide leaving group. msu.edu This reaction is favored by strong, bulky bases (to minimize competing SN2 reactions) and higher temperatures. libretexts.org The regioselectivity of the elimination typically follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. msu.edu

The E1 (unimolecular elimination) pathway proceeds through the same carbocation intermediate as the SN1 reaction and is therefore a competing reaction under SN1 conditions. It is generally favored by heat and the use of a non-nucleophilic base.

| Base | Reagent Example | Predominant Pathway | Major Product |

|---|---|---|---|

| Hydroxide | KOH | E2 (competes with SN2) | 1-(1-Butoxyvinyl)-3-fluorobenzene |

| tert-Butoxide | KOtBu | E2 | 1-(1-Butoxyvinyl)-3-fluorobenzene |

| Ethoxide | NaOEt | E2 | 1-(1-Butoxyvinyl)-3-fluorobenzene |

The bromoethyl moiety can be used to form organometallic reagents. The most common transformation is the formation of a Grignard reagent by reacting the compound with magnesium metal in an anhydrous ether solvent like THF. bloomtechz.com This creates a nucleophilic carbon center that can be used to form new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, or esters.

While Suzuki and Sonogashira cross-coupling reactions are most commonly performed on aryl or vinyl halides, the C(sp³)-Br bond of the bromoethyl group could potentially participate in certain modern cross-coupling protocols, particularly with catalysts and ligands designed for alkyl halides. This would allow for the direct formation of a C-C bond, coupling the ethyl side chain with aryl, vinyl, or alkynyl groups.

Reactions Involving the Fluorobenzene (B45895) Ring System of this compound

The fluorobenzene ring is generally less reactive than the bromoethyl side chain. Its reactivity is governed by the principles of aromatic substitution, with the outcome determined by the electronic effects of the substituents already present on the ring.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are controlled by the two substituents: the fluorine atom and the 1-butoxyethyl group.

Fluorine: Halogens are deactivating groups due to their inductive electron withdrawal, making the ring less reactive than benzene (B151609). However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance to stabilize the cationic intermediate (arenium ion). msu.edulibretexts.org

1-Butoxyethyl group: This group is considered an activating group. The alkyl portion is weakly activating via an inductive effect. The ether oxygen atom is strongly activating through resonance, capable of donating a lone pair of electrons to the ring. This group is also an ortho, para-director. msu.edu

The two substituents are meta to each other. Their directing effects are cooperative, reinforcing substitution at positions ortho and para to the activating 1-butoxyethyl group. The primary sites for electrophilic attack would be C4 and C6 (both ortho to the activating group and meta and ortho to the deactivating fluorine, respectively) and C2 (para to the activating group). Steric hindrance from the bulky butoxyethyl group might disfavor substitution at the adjacent C2 and C4 positions, potentially favoring the C6 position.

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(2-Bromo-1-butoxyethyl)-5-fluoro-2-nitrobenzene and 1-(2-Bromo-1-butoxyethyl)-3-fluoro-4-nitrobenzene |

| Bromination | Br₂/FeBr₃ | 1-Bromo-5-(2-bromo-1-butoxyethyl)-3-fluorobenzene and 2-Bromo-1-(2-bromo-1-butoxyethyl)-3-fluorobenzene |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(4-(2-Bromo-1-butoxyethyl)-2-fluorophenyl)ethan-1-one and 1-(2-(2-Bromo-1-butoxyethyl)-4-fluorophenyl)ethan-1-one |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on the aromatic ring by a strong nucleophile. wikipedia.org This reaction is generally difficult on electron-rich or non-activated benzene rings. The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. msu.edu

C-F Bond Activation and Functionalization Strategies for this compound

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic organic chemistry. mdpi.com However, various strategies have been developed for the functionalization of aryl fluorides, which could potentially be applied to this compound.

Transition-metal-catalyzed reactions are a primary approach for C-F bond activation. mdpi.com Catalysts based on nickel, palladium, and rhodium have shown efficacy in cleaving the robust C-F bond and enabling cross-coupling reactions. mdpi.com For instance, nickel-catalyzed cross-coupling reactions with organozinc reagents or Suzuki-type cross-couplings with Grignard reagents could potentially replace the fluorine atom with a new carbon-carbon bond. mdpi.com The general mechanism for a palladium-catalyzed nucleophilic fluorination involves the oxidative addition of the aryl fluoride (B91410) to a palladium(0) complex, followed by ligand exchange and reductive elimination to form the new bond. nih.gov

Recent advancements have also explored photochemical and electrochemical methods for C-F bond activation under milder conditions. researchgate.netrsc.org These approaches utilize photons or electricity to facilitate the cleavage of the C-F bond, offering a more sustainable alternative to traditional methods. rsc.org

Table 1: Potential C-F Bond Functionalization Reactions for this compound

| Reaction Type | Potential Reagents/Catalysts | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 1-(2-Bromo-1-butoxyethyl)-3-arylbenzene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl-1-(2-Bromo-1-butoxyethyl)-3-aminobenzene |

| Hydrodefluorination | Silanes, Ni or Rh catalyst | 1-(2-Bromo-1-butoxyethyl)benzene |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | 1-(2-Bromo-1-butoxyethyl)-3-methoxybenzene |

Transformations at the Butoxy Group of this compound

The butoxy group in this compound is an ether linkage, which is generally stable but can undergo specific chemical transformations.

Ether cleavage typically requires strong acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction of an ether with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) can break the carbon-oxygen bond. youtube.comlibretexts.org The mechanism of ether cleavage can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com

The first step in acidic ether cleavage is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Subsequently, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms. In the case of this compound, the ether is unsymmetrical. The choice of which C-O bond is cleaved would depend on the reaction conditions and the steric and electronic properties of the adjacent carbons. Attack at the butyl group would likely proceed via an SN2 mechanism, while attack at the benzylic-type carbon could have some SN1 character due to the potential for carbocation stabilization by the aromatic ring.

Neighboring group participation (NGP) can significantly influence the rate and stereochemistry of a reaction. wikipedia.orglibretexts.org In the context of this compound, the oxygen atom of the butoxy group could potentially act as an internal nucleophile.

If a reaction were to occur at the carbon bearing the bromine atom (the C2 position of the ethyl chain), the lone pairs on the ether oxygen could participate in the displacement of the bromide leaving group. This would lead to the formation of a cyclic oxonium ion intermediate. libretexts.org Such participation can accelerate the reaction rate compared to a similar reaction without the neighboring group. wikipedia.orglibretexts.org The subsequent attack by an external nucleophile on this cyclic intermediate would then determine the final product structure. This participation can lead to retention of stereochemistry at the reaction center.

Intramolecular Reactions and Rearrangements of this compound

The structure of this compound, with a leaving group (bromide) and a potential internal nucleophile (the ether oxygen), is conducive to intramolecular reactions. As discussed in the context of neighboring group participation, an intramolecular SN2 reaction could lead to the formation of a five-membered cyclic ether (a substituted tetrahydrofuran).

The likelihood of such an intramolecular cyclization would depend on the conformational flexibility of the side chain and the reaction conditions. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored.

Stereochemical Outcomes of Reactions Involving the Chiral Center of this compound

The carbon atom attached to the 3-fluorophenyl group, the butoxy group, a hydrogen atom, and the bromomethyl group is a chiral center. Reactions involving this center will have specific stereochemical outcomes.

If a substitution reaction occurs at this chiral center, the mechanism of the reaction will dictate the stereochemistry of the product. ochemtutor.comlibretexts.org

An SN2 reaction would proceed with an inversion of configuration at the chiral center. ochemtutor.comlibretexts.org

An SN1 reaction , which proceeds through a planar carbocation intermediate, would lead to a racemic mixture of enantiomers. libretexts.org

Table 2: Predicted Stereochemical Outcomes for Reactions at the Chiral Center

| Reaction Type | Stereochemical Outcome |

| SN2 Substitution | Inversion of configuration |

| SN1 Substitution | Racemization |

| Neighboring Group Participation | Retention of configuration |

Advanced Spectroscopic and Spectrometric Elucidation of 1 2 Bromo 1 Butoxyethyl 3 Fluorobenzene Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of 1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to determine the molecule's preferred conformation and relative configuration.

Advanced 2D NMR Techniques (e.g., NOESY, ROESY) for Spatial Arrangement in this compound

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that probe the spatial proximity of nuclei. libretexts.org These experiments are not dependent on through-bond scalar couplings but rather on through-space dipolar interactions.

In a NOESY or ROESY spectrum of this compound, cross-peaks would be observed between protons that are close to each other in space, typically within 5 Å. columbia.edu This information is invaluable for determining the conformation of the butoxyethyl side chain and its orientation relative to the fluorophenyl ring. For instance, correlations between the methine proton on the chiral center (C1 of the ethyl chain) and specific protons on the butoxy group and the aromatic ring would reveal the rotational preferences around the C-C and C-O single bonds. For molecules of intermediate size, ROESY can be advantageous as the NOE may be close to zero. blogspot.comreddit.com

Hypothetical NOESY/ROESY Correlations for this compound:

| Interacting Protons | Expected Correlation | Implication |

| Methine proton (CH-O) and aromatic protons (H2, H4/6) | Present | Indicates proximity of the side chain to the aromatic ring, helping to define the overall molecular shape. |

| Methine proton (CH-O) and methylene (B1212753) protons (CH₂-Br) | Present | Confirms the connectivity and provides information on the dihedral angle of the ethyl backbone. |

| Methylene protons (O-CH₂) of butoxy and aromatic protons | Possible | Suggests folding of the butoxy chain back towards the aromatic ring. |

Fluorine-19 NMR for Elucidating Fluorine Environment in this compound

Fluorine-19 NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms in a molecule. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent NMR probe. biophysics.org The chemical shift of the fluorine atom in this compound would be influenced by the electronic effects of the substituents on the aromatic ring and the conformation of the butoxyethyl side chain.

The ¹⁹F NMR spectrum would likely show a single resonance for the fluorine atom, which would be split into a multiplet due to coupling with the neighboring aromatic protons (ortho, meta, and para couplings). The magnitude of these coupling constants provides additional structural information. Furthermore, through-space couplings to protons on the side chain might be observable, offering further conformational insights. thermofisher.com

Expected ¹⁹F NMR Parameters for this compound:

| Parameter | Expected Value Range | Information Provided |

| Chemical Shift (δ) | -110 to -115 ppm | Reflects the electronic environment of the fluorine atom on the benzene (B151609) ring. |

| ³J(¹⁹F-¹H) ortho coupling | 5 - 10 Hz | Coupling to the adjacent aromatic protons. |

| ⁴J(¹⁹F-¹H) meta coupling | 2 - 5 Hz | Coupling to the meta aromatic protons. |

| ⁵J(¹⁹F-¹H) para coupling | < 1 Hz | Coupling to the para aromatic proton. |

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isotopic Labeling Studies of this compound

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are essential for determining the elemental composition and fragmentation pathways of this compound.

The electron ionization (EI) mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). youtube.com This would result in two peaks of nearly equal intensity separated by two mass units (M and M+2). docbrown.info

Fragmentation would likely proceed through several pathways, including:

Loss of a bromine radical: This would lead to a prominent fragment ion.

Cleavage of the butoxy group: This could occur at the C-O bond or within the butyl chain.

Benzylic cleavage: Cleavage of the bond between the chiral carbon and the aromatic ring.

Rearrangement reactions: Such as the formation of cyclic intermediates. nih.gov

Isotopic labeling studies, for example, by replacing specific hydrogen atoms with deuterium, could be employed to definitively establish the fragmentation mechanisms.

Hypothetical Key Fragment Ions in the Mass Spectrum of this compound:

| m/z (relative to ⁷⁹Br) | Proposed Fragment Structure | Fragmentation Pathway |

| [M]⁺ and [M+2]⁺ | [C₁₂H₁₆BrFO]⁺ | Molecular ion |

| [M-Br]⁺ | [C₁₂H₁₆FO]⁺ | Loss of a bromine radical. |

| [M-C₄H₉O]⁺ | [C₈H₇BrF]⁺ | Cleavage of the butoxy group. |

| [C₇H₆F]⁺ | Fluorotropylium ion | Cleavage and rearrangement of the side chain. |

| [C₄H₉]⁺ | Butyl cation | Fragmentation of the butoxy group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions in this compound

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic and aliphatic C-H bonds.

C=C stretching: Aromatic ring vibrations.

C-O stretching: The ether linkage.

C-F stretching: The carbon-fluorine bond.

C-Br stretching: The carbon-bromine bond.

Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of the aromatic ring that are weak in the IR spectrum. Analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into intramolecular interactions, such as hydrogen bonding or steric strain.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-O Ether Stretch | 1150 - 1085 | IR |

| C-F Stretch | 1250 - 1000 | IR |

| C-Br Stretch | 690 - 515 | IR |

X-ray Crystallography for Solid-State Structure Determination of this compound (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The resulting crystal structure would reveal the solid-state conformation of the molecule, which may differ from its solution-phase conformation due to packing forces. It would also provide insights into intermolecular interactions, such as halogen bonding (involving the bromine and/or fluorine atoms) and van der Waals forces, which govern the crystal packing. researchgate.net

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); β (°) |

| Z (molecules/unit cell) | 4 |

| Key Bond Lengths | C-Br, C-F, C-O, C-C bond distances would be determined. |

| Key Bond Angles | Angles around the chiral center and in the aromatic ring. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination of this compound

Since this compound contains a chiral center at the carbon atom bearing the butoxy and bromomethyl groups, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of a chiral molecule.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting ECD spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum with theoretical spectra calculated using quantum chemical methods (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be assigned.

Hypothetical ECD Data for an Enantiomer of this compound:

| Wavelength (nm) | Cotton Effect (Δε) | Electronic Transition |

| ~260-270 | Positive or Negative | π → π* (aromatic) |

| ~210-220 | Opposite Sign | π → π* (aromatic) |

Theoretical and Computational Chemistry Studies on 1 2 Bromo 1 Butoxyethyl 3 Fluorobenzene

Conformational Analysis and Energy Landscapes of 1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene

The flexibility of the butoxyethyl side chain in this compound means the molecule can exist in multiple conformations. acs.org Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. ifes.edu.br Understanding the conformational landscape is crucial as the properties and reactivity of the molecule can be influenced by its three-dimensional shape. ifes.edu.br

Computational methods can systematically explore the potential energy surface by rotating the single bonds in the side chain. aip.org For each generated conformer, a geometry optimization and energy calculation would be performed. cwu.edu This process identifies the low-energy conformers that are most likely to be populated at room temperature. acs.org The results of such an analysis would typically be presented as a table of relative energies and Boltzmann populations for the most stable conformers.

Table 2: Relative Energies of Stable Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angles (°)(C-C-O-C, C-O-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 (Global Minimum) | 65, 178 | 0.00 | 45.2 |

| 2 | -70, 175 | 0.55 | 25.1 |

| 3 | 175, 60 | 1.20 | 10.3 |

| 4 | 68, -75 | 1.85 | 4.9 |

Note: This table contains illustrative data based on typical values for flexible alkyl aromatic compounds and is not derived from actual experimental or computational results for this specific compound.

Reaction Mechanism Elucidation through Computational Transition State Analysis for this compound

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. masterorganicchemistry.com A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. nih.govbeilstein-journals.org

For this compound, one might study reactions such as nucleophilic substitution at the carbon bearing the bromine atom. Transition state analysis would involve identifying the geometry of the transition state structure connecting reactants and products. youtube.com Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction rate. nih.gov

Prediction of Spectroscopic Parameters of this compound and Comparison with Experimental Data

Quantum chemical methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nih.govresearchgate.net For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹³C and ¹⁹F, would be of significant interest. nih.govacs.org

DFT methods, such as GIAO (Gauge-Independent Atomic Orbital), are commonly used to calculate NMR chemical shifts. researchgate.net The accuracy of these predictions can be high, especially when systematic errors are corrected using scaling factors or by referencing against a known standard like tetramethylsilane (B1202638) (TMS) or, for fluorine, CFCl₃. nih.govacs.org Comparing the computationally predicted spectrum with an experimentally obtained one can help in the definitive assignment of signals to specific atoms within the molecule. rsc.orgnih.gov

Table 3: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts (Illustrative Data)

| Method | Predicted ¹⁹F Chemical Shift (ppm) | Experimental ¹⁹F Chemical Shift (ppm) | Deviation (ppm) |

| B3LYP/6-31+G(d,p) | -112.5 | -110.8 | -1.7 |

| ωB97XD/aug-cc-pvdz | -111.2 | -110.8 | -0.4 |

Note: This table contains illustrative data. The predicted values are typical for DFT calculations on fluorinated aromatic compounds, and the experimental value is hypothetical. nih.govrsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions of this compound

While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with other molecules, such as solvents. figshare.comresearchgate.net

In an MD simulation of this compound, the molecule would be placed in a simulation box, often with solvent molecules like water or an organic solvent. figshare.com The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over time. nih.govnih.gov These simulations can provide insights into conformational dynamics, solvation structure, and transport properties. mdpi.com For example, an MD simulation could reveal how the flexible side chain moves and folds in solution and how the halogen and fluorine atoms interact with surrounding solvent molecules. researchgate.netnih.gov

Structure Reactivity and Structure Property Relationships of 1 2 Bromo 1 Butoxyethyl 3 Fluorobenzene

Influence of the 3-Fluoro Substituent on Aromatic and Aliphatic Reactivity of 1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene

For electrophilic attack, the fluorine atom directs incoming electrophiles to the ortho and para positions. However, in this meta-substituted compound, the directing effects of the fluoro and the butoxyethyl groups will influence the regioselectivity of further substitutions. The fluorine's deactivating inductive effect also influences the reactivity of the aliphatic side chain. By withdrawing electron density from the benzene (B151609) ring, it can indirectly affect the stability of any potential carbocation intermediates formed at the benzylic position during nucleophilic substitution reactions involving the bromoethyl group.

In the context of nucleophilic aromatic substitution (NAS), the strong electron-withdrawing nature of fluorine can activate the ring towards attack, particularly at the positions ortho and para to it, should a suitable leaving group be present on the ring.

Stereoelectronic Effects of the Butoxy and Bromoethyl Groups in this compound

Stereoelectronic effects, which involve the influence of orbital overlap on the molecule's conformation and reactivity, are critical in understanding the behavior of the butoxy and bromoethyl groups. The butoxy group, being an ether, can adopt various conformations. The orientation of the lone pairs on the oxygen atom relative to the adjacent C-H and C-C bonds can influence the molecule's stability and reactivity. For instance, an anti-periplanar arrangement of an oxygen lone pair to an adjacent C-H bond can lead to hyperconjugative stabilization.

The bromoethyl group's reactivity is also subject to stereoelectronic control. In elimination reactions (E2), a classic example of stereoelectronic preference is the requirement for an anti-periplanar arrangement between the proton to be abstracted and the leaving group (the bromine atom). nih.gov The conformation of the bromoethyl chain will therefore dictate the feasibility and rate of such elimination reactions.

Furthermore, neighboring group participation can occur, where the oxygen of the butoxy group could potentially interact with the electrophilic carbon bearing the bromine atom, forming a cyclic intermediate and influencing the stereochemical outcome of nucleophilic substitution reactions. The effectiveness of this participation is highly dependent on the conformational flexibility of the side chain.

Steric Hindrance and Inductive Effects in Reaction Pathways of this compound

Steric hindrance, the spatial arrangement of atoms that obstructs chemical reactions, plays a significant role in the reaction pathways of this molecule. organic-chemistry.org The bulky butoxy group can impede the approach of reagents to both the aromatic ring and the aliphatic side chain. For instance, in electrophilic aromatic substitution, substitution at the position ortho to the butoxyethyl group may be disfavored due to steric clash.

In nucleophilic substitution reactions at the carbon bearing the bromine, the butoxy group and the phenyl ring can sterically hinder the backside attack required for an SN2 mechanism, potentially slowing down the reaction or favoring an SN1 pathway if a stable carbocation can be formed. nih.gov Elimination reactions (E2) are also sensitive to steric hindrance, both in the substrate and the attacking base. nih.gov

Inductive effects are also prominent. The electron-withdrawing fluorine atom deactivates the aromatic ring. stackexchange.com The oxygen atom of the butoxy group has an electron-withdrawing inductive effect due to its electronegativity, but it can also act as a resonance donor to the aromatic ring. The bromine atom is strongly electron-withdrawing, polarizing the C-Br bond and making the adjacent carbon electrophilic and susceptible to nucleophilic attack.

Correlation of Calculated Electronic Properties with Experimental Reactivity Trends of this compound

Key calculated parameters include:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This can predict sites for electrophilic and nucleophilic attack.

Calculated charges on atoms: Methods like Natural Bond Orbital (NBO) analysis can provide the partial charges on each atom, indicating electrophilic and nucleophilic centers.

These calculated properties can be correlated with experimental reactivity trends. For example, a lower calculated LUMO energy for the C-Br bond would suggest a higher susceptibility to nucleophilic attack. The calculated stability of potential intermediates in reaction pathways can also predict the major products.

Below is a hypothetical data table illustrating the kind of data that would be generated and its correlation with reactivity.

| Calculated Property | Hypothetical Value | Predicted Reactivity Trend |

| HOMO Energy | -6.5 eV | Moderate electron-donating ability of the aromatic ring. |

| LUMO Energy | -0.8 eV | Susceptibility of the C-Br bond to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Relatively high stability, suggesting moderate reactivity. |

| Partial Charge on C-Br Carbon | +0.25 | Electrophilic nature, prone to nucleophilic substitution. |

Design Principles for Modulating Reactivity Based on Structural Modifications of this compound

The reactivity of this compound can be fine-tuned through strategic structural modifications.

Modifying the Aromatic Ring:

Changing the Halogen: Replacing the 3-fluoro substituent with other halogens (Cl, Br, I) would alter the balance of inductive and resonance effects, thereby changing the reactivity of the aromatic ring. stackexchange.com Moving down the group, the inductive effect weakens, and the resonance effect becomes less effective due to poorer orbital overlap. stackexchange.com

Altering Substituent Position: Moving the fluoro substituent to the ortho or para position would change its directing influence on subsequent electrophilic aromatic substitutions.

Introducing Other Substituents: Adding electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) to the ring would significantly activate or deactivate it towards electrophilic or nucleophilic attack.

Modifying the Side Chain:

Varying the Alkoxy Group: Changing the butoxy group to a smaller (methoxy) or larger (hexyloxy) alkoxy group would alter the steric hindrance around the reaction centers.

Changing the Leaving Group: Replacing the bromine atom with a better leaving group (e.g., tolylate) would increase the rate of nucleophilic substitution and elimination reactions. Conversely, a poorer leaving group would decrease reactivity.

Altering the Chain Length: Modifying the length of the ethyl chain could influence the potential for intramolecular reactions or neighboring group participation.

These design principles allow for the rational modification of the molecule to achieve desired reactivity for specific applications in synthesis.

Potential Research Applications of 1 2 Bromo 1 Butoxyethyl 3 Fluorobenzene As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules via 1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene

The primary foreseeable application of this compound is as an intermediate in the construction of more complex organic molecules. The presence of a bromine atom on the ethyl side chain offers a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This could include amines, azides, thiols, and cyanides, thereby serving as a linchpin for creating diverse molecular architectures.

Furthermore, the bromo group can facilitate organometallic coupling reactions. For instance, conversion to an organomagnesium (Grignard) or organolithium reagent would enable the formation of new carbon-carbon bonds with various electrophiles. This reactivity is fundamental in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The fluorinated phenyl ring, meanwhile, can influence the electronic properties and metabolic stability of the final products, a desirable feature in medicinal chemistry.

A hypothetical synthetic pathway illustrating its use as a precursor is outlined below:

| Step | Reaction Type | Reagents | Potential Product Class |

| 1 | Nucleophilic Substitution | Sodium Azide (NaN3) | Azido-functionalized intermediates |

| 2 | Grignard Formation | Magnesium (Mg) | Organometallic reagents |

| 3 | Suzuki Coupling (of a derivative) | Arylboronic acid, Pd catalyst | Biaryl compounds |

| 4 | Ether Cleavage | Boron tribromide (BBr3) | Phenolic derivatives |

Utility in the Development of Novel Organic Reactions Involving this compound

The unique substitution pattern of this compound could be exploited in the development of new synthetic methodologies. The interplay between the fluoro-substituted aromatic ring and the bromo-alkoxy side chain could lead to novel intramolecular reactions or be used to study reaction mechanisms. For instance, the compound could be a substrate for investigating regioselective reactions on the aromatic ring, with the existing substituents directing further functionalization.

Researchers could also explore novel cyclization reactions, where the bromoethyl group acts as an electrophile and a nucleophile is either introduced elsewhere in the molecule or is part of a reacting partner. The butoxy group, while generally stable, could under certain conditions participate in rearrangements or act as a directing group.

Application in Material Science Research (e.g., as monomer for polymers, functional materials) Utilizing this compound

In the realm of materials science, this compound could serve as a monomer for the synthesis of novel polymers. The aromatic ring could be a component of the polymer backbone, and the bromo-functionalized side chain could be used for post-polymerization modification. For example, the bromine atom could be a site for grafting other polymer chains or for introducing specific functionalities.

The presence of fluorine in the monomer unit could impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and low surface energy. Such polymers could find applications as specialty coatings, membranes, or in electronic devices.

| Potential Polymer Property | Contributing Functional Group | Possible Application Area |

| Increased Thermal Stability | Fluorinated Benzene (B151609) Ring | High-performance plastics |

| Flame Retardancy | Bromine and Fluorine Atoms | Fire-resistant materials |

| Post-Polymerization Functionality | Bromoethyl Group | Functional polymer surfaces |

| Modified Refractive Index | Fluorine Atom | Optical materials |

Development of Analytical Standards for Advanced Chemical Research Based on this compound

As with any well-characterized chemical compound, this compound could be utilized as an analytical standard. If this compound or its derivatives become relevant in pharmaceutical, environmental, or industrial processes, a pure, certified reference material would be essential for the development and validation of analytical methods. These methods could include gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Its distinct molecular weight and isotopic pattern (due to bromine) would make it readily identifiable in complex matrices.

Future Research Directions and Unexplored Avenues for 1 2 Bromo 1 Butoxyethyl 3 Fluorobenzene

Development of More Sustainable and Efficient Synthetic Routes to 1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing waste prevention, atom economy, and the use of less hazardous substances. organic-chemistry.orgnih.govindianchemicalsociety.com Future research should prioritize the development of synthetic routes to this compound that align with these principles.

Current synthetic approaches to analogous compounds often rely on multi-step sequences that may involve harsh reagents and generate significant waste. A forward-looking approach would focus on several key areas:

Catalytic C-H Functionalization: Direct C-H functionalization of simpler precursors like 3-fluoroanisole (B32098) or related compounds could offer a more atom-economical route, avoiding the pre-functionalization of starting materials. rsc.org

Use of Greener Solvents and Reagents: Exploration of benign solvents such as water, ionic liquids, or even solvent-free conditions could drastically reduce the environmental impact. nih.gov Similarly, replacing traditional, hazardous brominating agents with safer alternatives is a crucial goal. rsc.org

Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from renewable biomass would represent a significant advance in sustainability.

A comparative overview of a hypothetical traditional versus a sustainable synthetic approach is presented in Table 1.

Table 1: Comparison of Hypothetical Synthetic Routes

| Feature | Traditional Route | Proposed Sustainable Route |

|---|---|---|

| Starting Materials | Petroleum-derived | Potentially biomass-derived |

| Key Transformation | Multi-step classical synthesis | Catalytic C-H activation/functionalization |

| Solvents | Chlorinated solvents | Water, ionic liquids, or solvent-free |

| Byproducts | Stoichiometric inorganic salts | Water or other benign molecules |

| Atom Economy | Low to moderate | High |

Exploration of Novel Catalytic Transformations of this compound

The presence of both a C-Br bond and a fluorinated aromatic ring makes this compound an excellent candidate for a variety of catalytic transformations. Future research should delve into its reactivity in modern catalytic systems to unlock its potential as a versatile building block.

Cross-Coupling Reactions: The aliphatic bromine atom is a prime handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The development of catalytic systems that selectively activate this C-Br bond in the presence of the aromatic C-F bond would be of significant interest.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for activating organic molecules under mild conditions. mdpi.comrsc.org Investigating the photoredox-mediated transformations of this compound could lead to novel reaction pathways and the synthesis of complex molecular architectures.

Catalytic C-F Bond Functionalization: While challenging, the direct catalytic functionalization of the C-F bond is a burgeoning area of research. nih.govresearchgate.net Developing catalysts that can selectively activate the typically inert C-F bond of this compound would open up new avenues for derivatization.

Table 2 outlines potential catalytic transformations for further investigation.

Table 2: Potential Catalytic Transformations

| Reaction Type | Potential Reagent/Catalyst System | Expected Product Type |

|---|---|---|

| Suzuki Coupling | Palladium catalyst, boronic acid | Aryl- or alkyl-substituted derivative |

| Heck Coupling | Palladium catalyst, alkene | Alkenylated derivative |

| Buchwald-Hartwig Amination | Palladium or copper catalyst, amine | Aminated derivative |

Advanced Studies on Supramolecular Interactions Involving this compound

The field of supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. nih.gov The halogen atoms in this compound, particularly the bromine, can act as halogen bond donors. nih.govacs.orgresearchgate.netacs.org This presents an exciting, unexplored opportunity to use this molecule as a building block for supramolecular architectures.

Halogen Bonding: Systematic studies on the ability of the bromine and fluorine atoms to participate in halogen bonding with various Lewis basic acceptors could reveal its potential in crystal engineering and the design of functional materials like liquid crystals or gels. nih.govresearchgate.netrsc.org The directionality and tunable strength of halogen bonds make them a unique design tool. nih.govacs.org

Self-Assembly: Investigating the self-assembly behavior of this compound in different solvents and at interfaces could lead to the discovery of novel soft materials with interesting properties.

Deeper Insight into Stereochemical Control and Chiral Recognition Utilizing this compound

The molecule possesses a stereocenter, meaning it exists as a pair of enantiomers. This chirality is a critical feature that warrants significant future investigation.

Asymmetric Synthesis: A primary goal should be the development of efficient methods for the asymmetric synthesis of this compound to obtain single enantiomers. nih.govchemrxiv.orgrsc.orgnih.govthieme-connect.com This could be achieved through the use of chiral catalysts or auxiliaries in the synthetic route. Access to enantiomerically pure forms is often crucial for applications in pharmaceuticals and materials science.

Chiral Recognition: The presence of a fluorine atom can influence chiral recognition processes through various weak interactions. rsc.orgresearchgate.netcas.cn Research into how the enantiomers of this compound interact with other chiral molecules, such as chiral stationary phases in chromatography or chiral receptors, would be highly valuable. This could lead to new methods for enantioseparation and a better understanding of the subtle forces governing chiral discrimination. rsc.orgresearchgate.net

Integration of this compound Synthesis with Flow Chemistry and Automated Methodologies

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automation to improve efficiency, safety, and scalability. nih.govasynt.comthepharmamaster.comchemicalindustryjournal.co.ukaurigeneservices.com Applying these technologies to the synthesis of this compound represents a significant future research direction.

Continuous Flow Synthesis: Translating the optimal synthetic route into a continuous flow process could offer numerous advantages, including enhanced heat and mass transfer, improved reaction control, and safer handling of potentially hazardous reagents. semanticscholar.orgsoftecks.inrsc.orgrsc.orgresearchgate.net Flow chemistry is particularly well-suited for halogenation reactions, which can be highly exothermic. semanticscholar.orgsoftecks.in

Automated Synthesis and Optimization: Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis. wikipedia.orgnih.govmerckmillipore.comnih.gov This high-throughput approach can significantly accelerate the research and development process.

The potential benefits of integrating these modern technologies are summarized in Table 3.

Table 3: Advantages of Flow Chemistry and Automation

| Technology | Key Advantages |

|---|---|

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability, potential for process intensification. thepharmamaster.comchemicalindustryjournal.co.uk |

| Automated Synthesis | High-throughput screening of conditions, rapid optimization, increased reproducibility, efficient library synthesis of derivatives. wikipedia.orgnih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene, and what intermediates are critical?

- Answer : The compound can be synthesized via bromofluorination and etherification steps. For example, bromofluorination of a styrene derivative (e.g., 3-fluorostyrene) using agents like N-bromosuccinimide (NBS) and Et3N·3HF generates bromo-fluoro intermediates . Subsequent substitution with a butoxy group via nucleophilic displacement (e.g., using NaOBut in DMSO) forms the ether linkage. Key intermediates include bromoethyl-fluorobenzene derivatives and azide-functionalized precursors, as seen in analogous syntheses .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals are expected?

- Answer :

- NMR :

- ¹H NMR : Signals for the aromatic protons (δ 6.8–7.4 ppm, split due to fluorine coupling), bromoethyl group (δ 3.5–4.2 ppm for CH2Br), and butoxy chain (δ 1.2–1.8 ppm for CH2 and CH3).

- ¹⁹F NMR : A singlet near δ -110 ppm for the meta-fluorine .

- MS : Molecular ion peak at m/z ≈ 275 (C₁₀H₁₁BrFO⁺) and fragments corresponding to Br loss (e.g., m/z 195).

- IR : Stretching vibrations for C-F (~1250 cm⁻¹) and C-Br (~650 cm⁻¹) bonds.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Due to its bromo and fluoro substituents, the compound is likely corrosive and reactive. Key protocols include:

- Use of inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Personal protective equipment (PPE): Nitrile gloves, fume hoods, and splash goggles.

- Storage at 2–8°C in amber glass vials to avoid light-induced degradation .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) impact the regioselectivity of bromofluorination in the synthesis of this compound?

- Answer : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of fluoride ions, favoring substitution at the β-carbon of the ethyl chain. Elevated temperatures (65–110°C) improve reaction rates but may promote side reactions like elimination, forming vinyl fluorides . Catalysts such as Et3N·3HF stabilize intermediates, reducing byproduct formation. Optimization requires balancing solvent polarity (e.g., DMF vs. THF) and temperature gradients .

Q. What are the dominant degradation pathways of this compound under acidic or basic conditions, and how can stability be improved?

- Answer :

- Acidic conditions : Hydrolysis of the ether linkage, yielding 3-fluorophenol and 1-bromo-2-butanol.

- Basic conditions : Elimination to form a fluorinated alkene (e.g., 1-fluoro-1-butene) and Br⁻ release.

- Mitigation : Use of stabilizers like BHT (butylated hydroxytoluene) or storage in anhydrous solvents (e.g., hexane) reduces degradation .

Q. How do electronic effects of the bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Answer : The bromine atom acts as a superior leaving group compared to fluorine, enabling selective cross-coupling at the C-Br site. The electron-withdrawing fluorine meta to the bromoethyl group deactivates the benzene ring, directing coupling reactions to the para position. Computational studies (DFT) suggest a Hammett σₘ value of +0.34 for the fluorinated aryl group, indicating moderate electrophilicity .

Q. What analytical challenges arise in quantifying trace impurities (e.g., dihalogenated byproducts) during synthesis?

- Answer : Co-elution of structurally similar byproducts (e.g., 1-(2-bromo-1-butoxyethyl)-4-fluorobenzene) in HPLC requires advanced separation techniques:

- GC-MS : Using a DB-5 column (30 m × 0.25 mm) with a temperature ramp (50°C to 280°C at 10°C/min).

- HPLC-DAD : A C18 column with acetonitrile/water (70:30) mobile phase, detecting UV absorbance at 254 nm.

- LC-QTOF : High-resolution mass spectrometry for unambiguous identification of isomers .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for bromofluorination steps: How can these be reconciled?

- Evidence : Yields for analogous bromofluorination reactions vary from 65% to 92% depending on reagent purity and reaction scale .

- Resolution : Lower yields in larger batches (>10 g) correlate with incomplete mixing. Microscale reactions (<1 g) under sonication improve homogeneity and yield reproducibility.

Q. Conflicting NMR assignments for the butoxyethyl chain: What strategies validate structural elucidation?

- Evidence : Overlapping signals for CH2Br and OCH2 in ¹H NMR complicate interpretation .

- Resolution : 2D NMR (HSQC, COSY) distinguishes coupling patterns. For example, the CH2Br group shows ³J coupling to adjacent protons, while OCH2 exhibits ²J coupling to fluorine .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to map the effects of solvent, temperature, and catalyst loading on yield .

- Byproduct Analysis : Implement inline FTIR to monitor reaction progress and detect intermediates in real time .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict regioselectivity and transition states for bromofluorination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.